molecular formula C5H8FN3 B13130687 (3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanamine

(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B13130687
M. Wt: 129.14 g/mol
InChI Key: XBCUYSDRYGFQGV-UHFFFAOYSA-N
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Description

(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C5H8FN3. It is a derivative of pyrazole, a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-1-methylpyrazole with formaldehyde and ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-4-yl)methanamine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3-Fluoro-1H-pyrazol-4-yl)methanamine: Lacks the methyl group, which may influence its chemical properties and applications.

    1-Methyl-3-fluoro-1H-pyrazole:

Uniqueness

(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanamine is unique due to the presence of both the fluorine and methyl groups, which can enhance its reactivity and biological activity. These functional groups may also influence its solubility, stability, and overall chemical behavior, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H8FN3

Molecular Weight

129.14 g/mol

IUPAC Name

(3-fluoro-1-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C5H8FN3/c1-9-3-4(2-7)5(6)8-9/h3H,2,7H2,1H3

InChI Key

XBCUYSDRYGFQGV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)F)CN

Origin of Product

United States

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